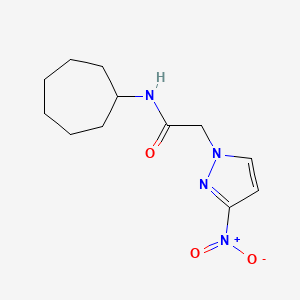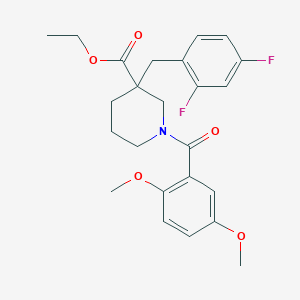![molecular formula C17H18Cl2N2O5S B6059380 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide, also known as BIS-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BIS-1 is a sulfonamide-based compound that has been identified as a potent inhibitor of protein-protein interactions. In
Mécanisme D'action
The mechanism of action of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide involves the disruption of the interaction between the transcription factor and its coactivator. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide binds to the coactivator binding site on the transcription factor, preventing the coactivator from binding. This results in the inhibition of the transcription factor's activity, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has been shown to inhibit the activation of NF-κB and HIF-1α, which play key roles in inflammation, cancer, and angiogenesis. Inhibition of these transcription factors can lead to the inhibition of downstream signaling pathways, which can result in the inhibition of cell proliferation, invasion, and migration. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide is its specificity for the coactivator binding site on the transcription factor. This specificity allows for the selective inhibition of specific transcription factors, which can be useful in studying their roles in various diseases. However, one of the limitations of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide. One direction is the development of more potent and selective inhibitors of specific transcription factors. Another direction is the investigation of the potential use of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide in combination with other therapies, such as chemotherapy and radiation therapy. Additionally, the investigation of the potential use of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases, is an area of future research.
Méthodes De Synthèse
The synthesis method of 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide involves the reaction of 2,4-dichloro-N-phenylbenzamide with bis(2-hydroxyethyl)amine in the presence of sulfuric acid. The reaction takes place at room temperature and the product is obtained after purification using column chromatography. The yield of the product is around 50%.
Applications De Recherche Scientifique
5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has been identified as a potential inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-κB and its coactivator CBP/p300. This interaction is crucial for the activation of NF-κB, which plays a key role in inflammation and cancer. 5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide has also been shown to inhibit the interaction between the transcription factor HIF-1α and its coactivator p300. This interaction is crucial for the activation of HIF-1α, which plays a key role in angiogenesis and cancer.
Propriétés
IUPAC Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O5S/c18-14-11-15(19)16(27(25,26)21(6-8-22)7-9-23)10-13(14)17(24)20-12-4-2-1-3-5-12/h1-5,10-11,22-23H,6-9H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIFDVSDFCTWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[bis(2-hydroxyethyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
amine dihydrochloride](/img/structure/B6059309.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenol trifluoroacetate (salt)](/img/structure/B6059330.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![4-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B6059358.png)
![1-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)carbonyl]cyclopropanecarboxamide](/img/structure/B6059361.png)
![N-(tert-butyl)-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6059368.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6059372.png)


![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)